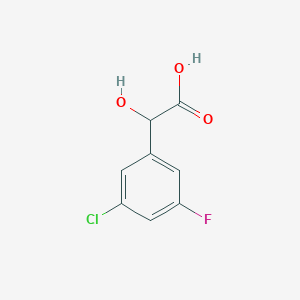
2-(3-Chloro-5-fluorophenyl)-2-hydroxyacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chloro-5-fluorophenyl)-2-hydroxyacetic acid: is an organic compound that belongs to the class of hydroxy acids It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with a hydroxyacetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-5-fluorophenyl)-2-hydroxyacetic acid can be achieved through several synthetic routes. One common method involves the following steps:
Starting Material: 3-Chloro-5-fluorobenzaldehyde
Step 1: The aldehyde group is first converted to a carboxylic acid group through oxidation using an oxidizing agent such as potassium permanganate or chromium trioxide.
Step 2: The resulting 3-Chloro-5-fluorobenzoic acid is then subjected to a Grignard reaction with ethyl magnesium bromide to form the corresponding phenyl magnesium bromide intermediate.
Step 3: The intermediate is then treated with glyoxylic acid to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the process.
化学反应分析
Types of Reactions
2-(3-Chloro-5-fluorophenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-(3-Chloro-5-fluorophenyl)-2-oxoacetic acid.
Reduction: Formation of 2-(3-Chloro-5-fluorophenyl)-2-hydroxyethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(3-Chloro-5-fluorophenyl)-2-hydroxyacetic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.
Materials Science: It is used as a building block in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Research: It is investigated for its effects on cellular processes and its potential as a biochemical probe.
Industrial Applications: It is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 2-(3-Chloro-5-fluorophenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in inflammatory pathways, leading to its potential anti-inflammatory effects.
Pathways Involved: It may modulate signaling pathways such as the cyclooxygenase pathway, which is involved in the production of inflammatory mediators.
相似化合物的比较
2-(3-Chloro-5-fluorophenyl)-2-hydroxyacetic acid can be compared with other similar compounds, such as:
2-(3-Chlorophenyl)-2-hydroxyacetic acid: Lacks the fluoro substituent, which may affect its chemical reactivity and biological activity.
2-(3-Fluorophenyl)-2-hydroxyacetic acid: Lacks the chloro substituent, which may influence its properties.
2-(3-Chloro-5-fluorophenyl)acetic acid: Lacks the hydroxy group, which may alter its chemical behavior and applications.
The presence of both chloro and fluoro substituents in this compound makes it unique and may contribute to its distinct chemical and biological properties.
属性
分子式 |
C8H6ClFO3 |
|---|---|
分子量 |
204.58 g/mol |
IUPAC 名称 |
2-(3-chloro-5-fluorophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H6ClFO3/c9-5-1-4(2-6(10)3-5)7(11)8(12)13/h1-3,7,11H,(H,12,13) |
InChI 键 |
XJAXETYMPYWFLF-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1F)Cl)C(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


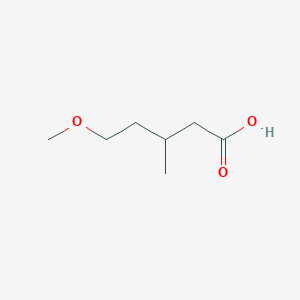
![3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropanoic acid](/img/structure/B13528826.png)
![7-(Trifluoromethyl)-2-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-4-one](/img/structure/B13528827.png)
![(3aR,5R,6aS)-5-fluoro-octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B13528829.png)

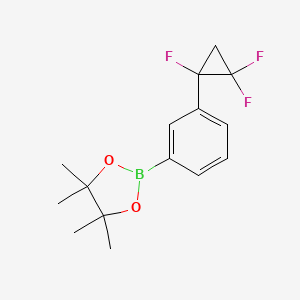
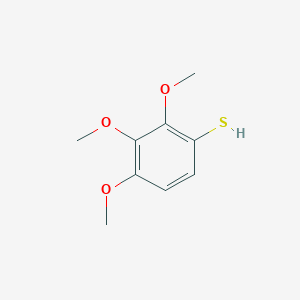
![6-Chloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13528856.png)


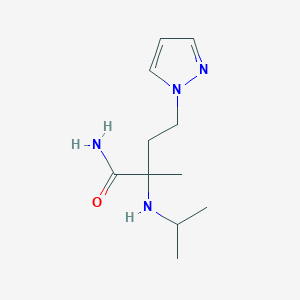
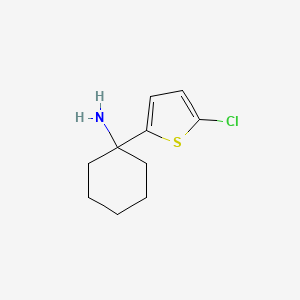
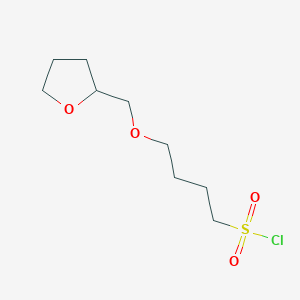
![3-[2-(2,1,3-Benzothiadiazole-4-sulfonamido)-2-phenylacetamido]benzoicacid](/img/structure/B13528895.png)
